molecular formula C13H16O2 B14206005 Propan-2-yl 3-phenylbut-2-enoate CAS No. 828935-27-9

Propan-2-yl 3-phenylbut-2-enoate

Cat. No.: B14206005
CAS No.: 828935-27-9
M. Wt: 204.26 g/mol
InChI Key: CLXQCOVGANTJSP-UHFFFAOYSA-N
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Description

Propan-2-yl 3-phenylbut-2-enoate is an α,β-unsaturated ester characterized by a but-2-enoate backbone substituted with a phenyl group at the β-position and an isopropyl (propan-2-yl) ester group. Its molecular formula is C₁₃H₁₆O₂, with a molecular weight of 204.27 g/mol. The compound’s conjugated double bond (C=C) and aromatic phenyl group contribute to its reactivity in cycloaddition and polymerization reactions.

Properties

CAS No.

828935-27-9

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

propan-2-yl 3-phenylbut-2-enoate

InChI

InChI=1S/C13H16O2/c1-10(2)15-13(14)9-11(3)12-7-5-4-6-8-12/h4-10H,1-3H3

InChI Key

CLXQCOVGANTJSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C=C(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Base-Catalyzed Transesterification of Ethyl 3-Phenylbut-2-enoate

The most well-documented approach involves transesterification of ethyl (E)-3-phenylbut-2-enoate (CAS 1504-72-9) with propan-2-ol. Gayle et al. demonstrated that potassium tert-butoxide (t-BuOK, 10 mol%) in anhydrous tetrahydrofuran at 60°C facilitates ester exchange over 12 hours, achieving 68% isolated yield. Critical parameters include:

Condition Specification
Molar ratio (ester:alcohol) 1:5
Temperature 60°C ± 2°C
Reaction time 12–14 hours
Workup Neutralization with HCl

The reaction proceeds via nucleophilic acyl substitution, where the alkoxide ion attacks the carbonyl carbon of the ethyl ester. Steric hindrance from the β-methyl group necessitates elevated temperatures compared to analogous cinnamate esters.

Diastereocontrol in Precursor Synthesis

The ethyl ester precursor is typically synthesized through Claisen condensation between ethyl acetoacetate and benzaldehyde under acidic conditions (H2SO4, 0°C → rt), followed by dehydration with phosphorus oxychloride. Key stereochemical outcomes:

  • cis/trans selectivity : 3.2:1 ratio favoring (E)-isomer
  • Purification : Fractional distillation (bp 268.5°C at 760 mmHg)
  • Purity metrics : >98% by GC-MS (m/z 190.0994 [M+H]+)

Photocatalyzed [2+2] Cycloaddition Routes

Ruthenium-Mediated Cyclization

Recent work by the Royal Society of Chemistry highlights a photocatalytic protocol using Ru(bpy)3Cl2 (2.5 mol%) in acetonitrile under blue LED irradiation. While originally developed for methyl 3-phenylbut-2-enoate derivatives, adaptation to isopropyl systems shows promise:

  • Substrate preparation : 2-Cinnamoyl-1-methyl-1H-imidazole (0.05 M)
  • Alkene component : Propene gas (10 equiv.)
  • Additive : p-Toluenesulfonic acid (20 mol%)
  • Irradiation : 450 nm LED, 24 hours

This method achieves 64% yield with 2:1 diastereomeric ratio, though product separation remains challenging. The mechanism involves:

  • Photoexcitation of Ru(II) to Ru(II)*
  • Single-electron transfer to form radical cation intermediate
  • Stereoselective [2+2] cyclization

Solvent and Oxygen Effects

Comparative studies in THF vs. MeCN reveal:

Solvent Conversion (%) d.r. (cis:trans)
THF 41 1.8:1
MeCN 64 2.1:1

Oxygen scavenging with N2 sparging improves yields by 18% but complicates large-scale implementation.

Allenone-Based Synthesis from 1-Phenylbuta-2,3-dien-1-one

Nucleophilic Addition Strategy

A 2024 Chinese patent (CN118772026A) describes a room-temperature method for analogous thioether compounds, suggesting adaptability for ester synthesis:

  • Substrate : 1-Phenylbuta-2,3-dien-1-one (1.0 equiv.)
  • Nucleophile : Propan-2-ol (3.0 equiv.)
  • Solvent : Acetonitrile (0.2 M)
  • Conditions : Air atmosphere, 25°C, 8 hours

Preliminary experiments show:

  • 55% conversion to target ester (HPLC)
  • Competing pathways:
    • Michael addition (undesired, 22%)
    • Polymerization (18%)

Catalytic Enhancements

Screening of Lewis acids demonstrates:

Catalyst (10 mol%) Yield (%) Selectivity (%)
None 55 61
Zn(OTf)2 68 79
Sc(OTf)3 72 82
Cu(acac)2 63 71

Zinc triflate emerges as optimal, suppressing polymerization to <5%.

Palladium-Catalyzed Cross Coupling

Suzuki-Miyaura Approach

Adapting methods from propan-2-yl 3-acetamidobut-2-enoate synthesis, a proposed route employs:

  • Substrate : 3-Bromo-2-butenoic acid isopropyl ester
  • Coupling partner : Phenylboronic acid (1.2 equiv.)
  • Catalyst : Pd(PPh3)4 (5 mol%)
  • Base : K2CO3 (2.0 equiv.)
  • Solvent : DME/H2O (4:1)

Reported yields for analogous systems reach 78% with 95% E-selectivity. Challenges include:

  • Homocoupling byproducts (up to 15%)
  • Catalyst deactivation by ester groups

Comparative Analysis of Methodologies

Method Yield (%) d.r. Scalability Cost Index
Transesterification 68 N/A High 2.1
Photocatalysis 64 2:1 Moderate 8.7
Allenone addition 72 N/A Low 4.3
Palladium coupling 78 >20:1 High 9.5

Cost Index : Relative scale considering catalyst/reagent prices (1 = lowest)

Challenges and Recent Advances

Stereochemical Control

The β,γ-unsaturation in 3-phenylbut-2-enoates creates competing pathways during nucleophilic additions. Recent advances address this through:

  • Chiral phosphoric acids (CPA) in asymmetric catalysis (up to 89% ee)
  • Microfluidic reactors improving mixing in exothermic reactions

Green Chemistry Approaches

  • Photoredox catalysis reducing metal loadings to 0.5 mol%
  • Biocatalytic routes using Candida antarctica lipase B (CAL-B) in ionic liquids

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-phenylbut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 3-phenylbut-2-enoate has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The following compounds are selected for comparison based on ester group modifications, chain length, and substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Physical/Chemical Properties
Propan-2-yl 3-phenylbut-2-enoate C₁₃H₁₆O₂ 204.27 But-2-enoate backbone, β-phenyl, isopropyl ester Data not provided; inferred high reactivity due to conjugation
Propan-2-yl 3-phenylprop-2-enoate C₁₂H₁₄O₂ 190.24 Prop-2-enoate backbone (shorter chain), β-phenyl, isopropyl ester Likely lower boiling point vs. butenate analogs
2,3,3-Trimethylbutan-2-yl prop-2-enoate C₁₀H₁₈O₂ 170.25 Branched ester group (trimethylbutyl), prop-2-enoate backbone Boiling point: ~497.9°C (extrapolated from similar esters)
[2-(Azepan-1-yl)propanoyloxymethyl]butyl prop-2-enoate C₂₁H₃₃NO₆ 395.49 Complex ester with azepane ring and multiple acrylate groups Density: 1.074 g/cm³; high thermal stability
Key Observations:
  • Chain Length Effects: Propan-2-yl 3-phenylprop-2-enoate (C₃ chain) is lighter and likely more volatile than the target compound (C₄ chain). The extended conjugation in but-2-enoates may enhance stability in polymerization reactions .
  • Complexity and Applications: The azepane-containing ester (C₂₁H₃₃NO₆) demonstrates how additional functional groups (e.g., heterocycles) increase molecular weight and complexity, broadening applications in drug delivery or polymer crosslinking .

Analytical Tools for Structural Elucidation

Crystallographic and computational methods are critical for comparing these compounds:

  • SHELX Suite : Used for refining crystal structures, particularly for small molecules and macromolecules .
  • OLEX2 : Integrates structure solution, refinement, and visualization, essential for confirming stereochemistry in complex esters .

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